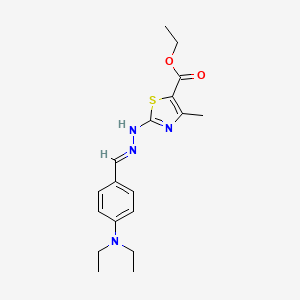![molecular formula C22H23NO3 B3915175 8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE](/img/structure/B3915175.png)
8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE
Descripción general
Descripción
8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound features a chromen-2-one core structure substituted with an azepane ring, a hydroxyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 7-hydroxy-4-phenylchromen-2-one with azepane-1-carbaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the chromen-2-one core.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 7-keto-4-phenylchromen-2-one derivatives.
Reduction: Formation of reduced chromen-2-one derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The hydroxyl group and the azepane ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-phenylchromen-2-one: Lacks the azepane ring, resulting in different biological activities.
8-[(Piperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one: Contains a piperidine ring instead of an azepane ring, leading to variations in chemical reactivity and biological effects.
8-[(Morpholin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one: Features a morpholine ring, which alters its pharmacological profile.
Uniqueness
8-[(AZEPAN-1-YL)METHYL]-7-HYDROXY-4-PHENYL-2H-CHROMEN-2-ONE is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
8-(azepan-1-ylmethyl)-7-hydroxy-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-20-11-10-17-18(16-8-4-3-5-9-16)14-21(25)26-22(17)19(20)15-23-12-6-1-2-7-13-23/h3-5,8-11,14,24H,1-2,6-7,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPPTGUPKCCNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B3915099.png)
![ethyl 3-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3915103.png)
![1,3,7-trimethyl-8-{[2-(3-methylphenoxy)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3915107.png)
![(4E)-4-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B3915113.png)
![methyl 3-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B3915121.png)
![3-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3915136.png)
![(1S,6R)-9-[3-(1,3-benzodioxol-5-yl)propanoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3915143.png)
![N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B3915144.png)
![N-[4-[[2-methoxy-5-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl]methoxy]phenyl]acetamide](/img/structure/B3915151.png)
![8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B3915157.png)
![N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-2-nitrobenzamide](/img/structure/B3915160.png)
![3-(2-BROMOPHENOXY)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B3915196.png)
![4-{[1-(4-fluorophenyl)-5-oxo-2-phenyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoic acid](/img/structure/B3915202.png)

